5-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C26H24N6O3S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.13513100 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and physicochemical properties of 5-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest due to their potential biological activities. Studies have focused on the synthesis of triazole derivatives, highlighting their potential in exhibiting antitumor, anti-inflammatory, and antioxidant properties. For instance, the synthesis of acetonitrilothio-1,2,4-triazoles through alkylation has shown promising pharmacological activities (Sameluk & Kaplaushenko, 2015). Moreover, research into the antimicrobial activities of some new 1,2,4-triazole derivatives has identified compounds with good or moderate activities against test microorganisms (Bektaş et al., 2010).
Molecular Studies and Inhibition Efficiency
Molecular studies, including density functional theory and molecular docking, have been employed to understand the mechanism behind the anti-cancer properties of triazole derivatives. These studies help elucidate the stability of the molecules and their interaction with biological targets, such as the EGFR binding pocket, indicating their potential anti-cancer activity (Karayel, 2021). Furthermore, electrochemical behavior studies of thiotriazoles reveal insights into their redox behavior, which is crucial for understanding their chemical properties and potential applications in electrochemical sensors or devices (Fotouhi et al., 2002).
Antifungal and Anti-inflammatory Activities
Investigations into the antifungal and anti-inflammatory properties of triazole derivatives have yielded promising results. Schiff bases derived from triazole scaffolds have shown considerable antifungal activity against Candida albicans, indicating their potential in developing new antifungal agents (Moorthy et al., 2017). Similarly, studies on the anti-inflammatory activity of triazole and thiadiazole derivatives have highlighted their efficacy, suggesting their potential in creating new anti-inflammatory drugs (Labanauskas et al., 2001).
Properties
IUPAC Name |
3-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S2/c1-33-20-12-10-19(11-13-20)31-23(27-29-25(31)36)16-37-26-30-28-24(32(26)18-7-5-4-6-8-18)17-9-14-21(34-2)22(15-17)35-3/h4-15H,16H2,1-3H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKQOGPKCKSWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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